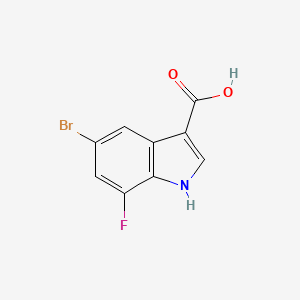

5-Bromo-7-fluoroindole-3-carboxylic Acid

概要

説明

5-Bromo-7-fluoroindole-3-carboxylic Acid is a halogenated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of bromine and fluorine atoms in the indole ring enhances the compound’s reactivity and biological activity.

準備方法

The synthesis of 5-Bromo-7-fluoroindole-3-carboxylic Acid typically involves halogenation reactions. One common method is the bromination of 7-fluoroindole-3-carboxylic acid using bromine or a brominating agent under controlled conditions . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

化学反応の分析

5-Bromo-7-fluoroindole-3-carboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antimicrobial Properties

BFICA has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that compounds with halogen substitutions, like BFICA, often exhibit enhanced efficacy compared to their non-halogenated counterparts. This property makes BFICA a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Activity

Research has highlighted the anticancer potential of BFICA, particularly in targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role in the development of novel anticancer therapies. The dual halogen presence contributes to its increased cytotoxic effects.

Lead Compound in Drug Development

BFICA serves as a lead compound in the synthesis of various analogs aimed at optimizing pharmacological properties for treating neglected tropical diseases, such as human African trypanosomiasis (HAT). Its derivatives have been identified as effective inhibitors of Trypanosoma brucei, the causative agent of HAT, showcasing its potential in drug discovery efforts .

Plant Growth Regulation

Similar to its precursor, indole-3-acetic acid (IAA), BFICA is being explored for its potential as a plant growth regulator. The compound's structural similarities to natural auxins suggest it may influence plant growth processes, making it a candidate for agricultural applications aimed at enhancing crop yields and resistance to environmental stressors.

Herbicidal Activity

Preliminary studies indicate that BFICA may possess herbicidal properties due to its ability to interfere with plant hormone signaling pathways. This could lead to the development of new herbicides that are more effective and environmentally friendly compared to traditional chemical herbicides.

Synthesis and Structural Analysis

The synthesis of BFICA typically involves multi-step organic reactions, including halogenation and carboxylation processes. The following table summarizes typical synthetic routes:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Halogenation | THF, -60°C | 25% |

| 2 | Carboxylation | THF, 0°C | 43% |

| 3 | Purification | Silica Gel | Variable |

These synthetic methods highlight the complexity involved in producing high-purity BFICA suitable for research applications.

Anti-Trypanosomal Activity

A study focused on optimizing BFICA derivatives revealed promising results against T. brucei. The derivatives were evaluated for their potency and pharmacokinetic properties, with some exhibiting favorable profiles for further development as anti-HAT drugs .

Structure-Activity Relationship (SAR) Studies

SAR studies conducted on BFICA analogs have provided insights into how modifications at different positions on the indole ring affect biological activity. This research is crucial for guiding future synthesis efforts aimed at enhancing therapeutic efficacy while minimizing toxicity .

作用機序

The mechanism of action of 5-Bromo-7-fluoroindole-3-carboxylic Acid involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to various receptors and enzymes, leading to its biological effects. The compound may modulate specific signaling pathways and inhibit or activate certain enzymes, contributing to its therapeutic potential .

類似化合物との比較

5-Bromo-7-fluoroindole-3-carboxylic Acid can be compared with other halogenated indole derivatives, such as:

- 5-Iodoindole-3-carboxylic Acid

- 4-Fluoroindole-3-carboxylic Acid

- 7-Chloroindole-3-carboxylic Acid

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activities. The unique combination of bromine and fluorine in this compound may confer distinct properties and advantages in specific applications .

生物活性

5-Bromo-7-fluoroindole-3-carboxylic acid is a halogenated indole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their ability to interact with multiple biological targets. They exhibit a wide range of activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These activities stem from their ability to bind to various receptors and enzymes, influencing critical biochemical pathways .

Target Interactions

This compound interacts primarily with:

- Tyrosine Kinases : These enzymes play a vital role in cell signaling pathways. The compound can inhibit these kinases, leading to reduced cell proliferation and survival in cancer cells .

- Receptors : The compound has been shown to bind with high affinity to several receptors involved in neurotransmission and immune responses, potentially modulating their activity .

Cellular Effects

The compound influences cellular processes by modulating:

- Cell Signaling Pathways : It affects pathways critical for cell growth and survival, particularly in cancer cells.

- Gene Expression : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its role in regulating cellular functions .

This compound exhibits significant biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions but may degrade over time |

| Metabolism | Metabolized by cytochrome P450 enzymes, influencing its efficacy |

| Transport Mechanisms | Interacts with transporters that facilitate cellular uptake |

Anticancer Activity

In various studies, this compound has demonstrated promising anticancer properties. For instance:

- In vitro Studies : The compound was tested on several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the inhibition of tyrosine kinase activity .

- Animal Models : In vivo studies indicated that administration of the compound led to reduced tumor size in xenograft models. Dosage-dependent effects were observed, with lower doses being more effective than higher doses due to reduced toxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Inhibition : The compound exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) below 0.2 µM reported in some analogues .

- Synergistic Effects : When combined with conventional antibiotics like doxycycline, the compound enhanced their effectiveness against resistant strains, suggesting potential as an adjuvant therapy .

特性

IUPAC Name |

5-bromo-7-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-4-1-5-6(9(13)14)3-12-8(5)7(11)2-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJBPZDUWFGNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。